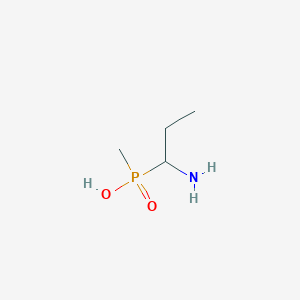

(1-Aminopropyl)methylphosphinic acid

Description

Structural Classification within Organophosphorus Chemistry

Organophosphorus chemistry encompasses the study of organic compounds containing phosphorus. wikipedia.org These compounds are broadly classified based on the oxidation state and coordination number of the phosphorus atom. (1-Aminopropyl)methylphosphinic acid falls under the category of organophosphorus(V) compounds, which are characterized by a pentavalent phosphorus center. wikipedia.orgresearchgate.net As a phosphinic acid derivative, it contains a phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydroxyl group (-OH), and directly bonded to two carbon atoms (one in the methyl group and one in the aminopropyl group). This direct phosphorus-carbon (P-C) bond is a hallmark of organophosphorus compounds like phosphinic and phosphonic acids, distinguishing them from phosphate (B84403) esters, which feature phosphorus-oxygen-carbon (P-O-C) linkages. nih.govwikipedia.org The stability of the P-C bond, compared to the more labile P-O-C bond, is a key feature that contributes to the utility of these compounds as research tools. nih.gov

While both are organophosphorus acids, phosphinic acids and phosphonic acids represent distinct subclasses with fundamental structural and chemical differences. The primary distinction lies in the number of organic substituents attached directly to the phosphorus atom. nih.gov Phosphinic acids have two P-C bonds, whereas phosphonic acids have only one P-C bond and an additional P-OH group. nih.govmdpi.com This structural variance directly influences their acidity. Phosphinic acids are monoprotic, possessing one ionizable proton, while phosphonic acids are typically diprotic. mdpi.com

| Feature | Phosphinic Acid | Phosphonic Acid |

|---|---|---|

| General Structure | R2P(O)OH | RP(O)(OH)2 |

| Number of P-C Bonds | Two | One |

| Number of P-OH Bonds | One | Two |

| Acidity (Protons) | Monoprotic (one pKa) mdpi.com | Diprotic (two pKa values) mdpi.com |

| Example | Methylphosphinic acid | Methylphosphonic acid wikipedia.org |

The structural design of this compound is a clear example of bioisosteric replacement, a common strategy in medicinal chemistry. It is a structural analog of gamma-aminobutyric acid (GABA), a non-proteinogenic amino acid that functions as a major inhibitory neurotransmitter. researchgate.netmdpi.com In this analog, the planar carboxylic acid group (-COOH) of GABA is replaced by the tetrahedral methylphosphinic acid group [-P(O)(OH)CH₃].

This substitution has significant implications:

Structural Mimicry : The phosphinic acid group acts as a mimic of the carboxylic acid group, allowing the molecule to be recognized by biological targets intended for the natural amino acid. researchgate.net

Altered Properties : The tetrahedral geometry of the phosphorus center, compared to the planar geometry of the carboxyl carbon, alters the molecule's three-dimensional shape and electronic distribution. researchgate.net

Increased Stability : The P-C bond is resistant to biological degradation by peptidases that would typically cleave peptide bonds involving amino acids. researchgate.net

This analogy extends to α-amino acids, where the substitution of a carboxylic acid with a phosphonic acid group creates α-aminophosphonic acids, which are themselves important subjects of study. researchgate.netfrontierspartnerships.org

Academic Significance in Chemical Biology and Neuroscience Research

The unique properties of this compound and related compounds make them significant tools in chemical biology and neuroscience. nih.gov In neuroscience, as a GABA analog, its primary value lies in its ability to interact with GABA receptors. researchgate.net Researchers use such analogs to probe the structure-activity relationships of GABA receptors, particularly the GABAC receptor subtype. researchgate.net By studying how modifications to the analog's structure affect its binding and activity at the receptor, scientists can gain insights into the receptor's pharmacology and the molecular basis of neurotransmission. researchgate.netnih.gov

In the broader field of chemical biology, phosphinic acid derivatives are widely used as enzyme inhibitors. cd-bioparticles.net The phosphinic acid group can mimic the transition state of enzyme-catalyzed reactions, particularly those involving the hydrolysis of peptide bonds, making these compounds potent inhibitors of proteases. researchgate.netcd-bioparticles.net This characteristic allows them to be used as chemical probes to study enzyme function and as lead compounds in drug discovery efforts.

Historical Context of Phosphinic Acid Derivatives in Research

The study of phosphinic acid compounds dates back to the 19th century, with pioneering work by August Wilhelm Hofmann in 1855. mdpi.com However, it was in the latter half of the 20th century that interest in their biological applications surged. The discovery of naturally occurring compounds with a P-C bond, such as the antibiotic fosfomycin (B1673569) (a phosphonic acid derivative), spurred research into the synthesis and biological activity of a wide range of organophosphorus compounds. nih.gov

The development of synthetic methodologies, such as the Michaelis–Arbuzov, Kabachnik-Fields, and Hirao cross-coupling reactions, greatly expanded the variety of phosphinic acid derivatives that could be created. nih.govresearchgate.net This synthetic versatility allowed for the systematic creation of analogs of amino acids and peptides, leading to their investigation as enzyme inhibitors, receptor ligands, and other bioactive agents. researchgate.netcd-bioparticles.netnih.gov The exploration of phosphinic acid analogs of GABA is part of this broader historical effort to create stable, potent, and selective chemical tools to modulate and study the nervous system. researchgate.netnih.gov

Structure

3D Structure

Properties

CAS No. |

67876-61-3 |

|---|---|

Molecular Formula |

C4H12NO2P |

Molecular Weight |

137.12 g/mol |

IUPAC Name |

1-aminopropyl(methyl)phosphinic acid |

InChI |

InChI=1S/C4H12NO2P/c1-3-4(5)8(2,6)7/h4H,3,5H2,1-2H3,(H,6,7) |

InChI Key |

VAVBTRPBTPCROI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(N)P(=O)(C)O |

Origin of Product |

United States |

Biosynthesis of Phosphinic Acid Compounds in Natural Systems

Natural Occurrence and Distribution of C-P Bond-Containing Compounds

Naturally produced C-P compounds were first identified in 1959 with the discovery of 2-aminoethylphosphonate (AEP). hawaii.edu Since then, a wide variety of phosphonic and phosphinic acids have been found in a diverse range of living organisms. nih.govhawaii.edu These compounds are not mere biochemical curiosities; in some organisms, they are the predominant phosphorus-containing molecules. hawaii.edu

The distribution of these compounds spans numerous phyla. They are produced by many microbes, including Bacillus and Pseudomonas species, filamentous fungi, and especially actinobacteria, which are a major source of these bioactive molecules. hawaii.edu C-P compounds are also prevalent in marine life. For instance, the sea anemone Tealia can have up to 50% of its total phosphorus in the form of phosphonolipids and other phosphonates. hawaii.edu Similarly, the eggs of the freshwater snail Helisoma contain 95% of their phosphorus as AEP-modified phosphonoglycans. hawaii.edu The ecological significance of these compounds is underscored by the discovery that phosphonic acids may constitute as much as 20% to 30% of the available phosphorus in the world's oceans. hawaii.edu

The only known naturally occurring phosphinic acid is phosphinothricin (B1261767) (PT), an amino acid found in peptide antibiotics produced by Streptomyces species. nih.govoup.com

| Organism Type | Examples | C-P Compounds Produced | Reference |

|---|---|---|---|

| Bacteria | Streptomyces hygroscopicus, Streptomyces viridochromogenes, Streptomyces wedmorensis, Bacteroides fragilis | Phosphinothricin, Fosfomycin (B1673569), 2-Aminoethylphosphonate (AEP) | nih.govoup.comnih.gov |

| Protists | Tetrahymena pyriformis | 2-Aminoethylphosphonate (AEP) in phosphonolipids | nih.govhawaii.edu |

| Marine Invertebrates | Sea anemones (e.g., Tealia), Snails (e.g., Helisoma) | Phosphonolipids, Phosphonoglycans | hawaii.edu |

| Fungi | Filamentous fungi | Various phosphonates | hawaii.edu |

Enzymatic Pathways Leading to Phosphinic Acid Formation

The biosynthetic pathways for C-P compounds feature a number of unusual and chemically remarkable reactions. nih.gov The formation of the C-P bond is the central challenge that these pathways must overcome. For the vast majority of phosphonate (B1237965) natural products, the biosynthesis begins with a key rearrangement of a central metabolic intermediate, phosphoenolpyruvate (B93156) (PEP). researchgate.net This initial C-P bond-forming step is followed by a series of enzymatic modifications to generate the final bioactive molecule. oup.com

The pathway for phosphinothricin, the only known phosphinic acid natural product, is distinct and involves the formation of a C-P-C bond structure. nih.gov However, the overarching "molecular logic" of utilizing key enzymatic steps to drive energetically unfavorable reactions is a shared theme. illinois.edu

The entry point for nearly all known phosphonate biosynthetic pathways is the reaction catalyzed by phosphoenolpyruvate mutase (PEP mutase). researchgate.netebi.ac.uk This enzyme facilitates an extraordinary intramolecular rearrangement of phosphoenolpyruvate (PEP) to produce 3-phosphonopyruvate (B1263368) (PnPy). ebi.ac.ukwikipedia.org In this reaction, the phosphorus atom, originally linked to an oxygen atom (P-O-C), is transferred to form a direct, stable bond with carbon (P-C). nih.govwikipedia.org

This C-P bond formation is a thermodynamically unfavorable process, with the equilibrium strongly favoring the starting substrate, PEP. oup.comwikipedia.org The cell overcomes this significant energetic barrier by coupling this reaction to a subsequent, highly favorable step. wikipedia.org

To pull the unfavorable PEP mutase reaction forward, nature employs the enzyme phosphonopyruvate (B1221233) decarboxylase (PPDC). nih.govwikipedia.org This enzyme catalyzes the swift and essentially irreversible decarboxylation of 3-phosphonopyruvate (PnPy), releasing carbon dioxide and forming 2-phosphonoacetaldehyde (PnAA). nih.govacs.orgwikipedia.org

The highly exergonic nature of this decarboxylation step is the critical driving force for the entire initial sequence of phosphonate biosynthesis. nih.govacs.org By rapidly consuming the PnPy product of the PEP mutase reaction, it ensures a continuous forward flux through the pathway, a classic example of Le Chatelier's principle in a biological system. wikipedia.org The resulting product, PnAA, serves as a key precursor that is subsequently modified by other enzymes to generate the diverse array of phosphonate natural products. nih.govoup.comacs.org

Molecular Logic and Enzyme Mechanisms of Carbon-Phosphorus Bond Biosynthesis

The molecular logic underpinning C-P bond biosynthesis revolves around solving the thermodynamic challenge of its formation. nih.govillinois.edu The primary strategy involves the coupling of the reversible, energy-intensive C-P bond-forming reaction with an irreversible, energy-releasing reaction. oup.com

The mechanism of PEP mutase, the key C-P bond-forming enzyme, is thought to be dissociative. ebi.ac.ukwikipedia.org It involves the dissociation of a metaphosphate intermediate from the phosphoenolpyruvate substrate. ebi.ac.uk This is followed by a nucleophilic attack from the C3 carbon of the pyruvate (B1213749) enolate onto the phosphorus atom of the metaphosphate, thereby forging the C-P bond. ebi.ac.ukwikipedia.org This reaction requires a magnesium ion as a cofactor. wikipedia.org

The biosynthesis of phosphinothricin is more complex, as it requires the formation of a second C-P bond to create the defining C-P-C phosphinate structure. nih.gov This pathway involves a unique P-methylation step, a transformation that sets it apart from phosphonate biosynthesis. hawaii.edu While the specific enzymatic steps differ, the fundamental logic of using dedicated enzymes to catalyze unprecedented chemical transformations remains. nih.gov

| Enzyme | Abbreviation | Substrate | Product | Function in Biosynthesis | Reference |

|---|---|---|---|---|---|

| Phosphoenolpyruvate mutase | PEP mutase / Ppm | Phosphoenolpyruvate (PEP) | 3-Phosphonopyruvate (PnPy) | Catalyzes the initial, thermodynamically unfavorable C-P bond-forming reaction. | researchgate.netwikipedia.org |

| Phosphonopyruvate decarboxylase | PPDC | 3-Phosphonopyruvate (PnPy) | 2-Phosphonoacetaldehyde (PnAA) | Performs an irreversible decarboxylation that drives the overall pathway forward. | nih.govacs.org |

Discovery of Novel Biosynthetic Gene Clusters for Phosphinic Acids

The growing understanding of the genetic basis for C-P compound biosynthesis has enabled new strategies for natural product discovery. nih.govnih.gov A powerful approach known as genome mining has been used to search microbial genomes for novel biosynthetic gene clusters (BGCs) responsible for producing phosphonic and phosphinic acids. nih.gov

Because PEP mutase is a conserved and essential enzyme in most phosphonate pathways, its corresponding gene (pepM) serves as an excellent genetic marker. hawaii.edunih.gov Researchers have successfully used techniques like degenerate PCR with primers designed to target the pepM gene to identify new BGCs from vast collections of actinomycete genomes. nih.govhawaii.edu This strategy has revealed that the genetic potential to produce these compounds is widespread, with one study suggesting that around 5% of randomly isolated actinomycetes possess a pepM gene. hawaii.edu

A large-scale effort to mine the genomes of 10,000 actinomycetes identified 278 strains containing phosphonate BGCs. These were classified into 64 distinct groups, of which 55 were predicted to synthesize previously unknown compounds. nih.gov This genomics-based approach has already led to the discovery of 11 new phosphonic acid natural products and novel pathway architectures, including the first dedicated pathway for H-phosphinates. nih.gov Furthermore, advances in long-read DNA sequencing are helping to overcome challenges in assembling the large and often repetitive BGCs, providing a clearer picture of the genetic blueprints for these unique molecules. youtube.com

Molecular Interactions and Receptor Binding Studies of 1 Aminopropyl Methylphosphinic Acid

Interaction with Gamma-Aminobutyric Acid (GABA) Receptors

(1-Aminopropyl)methylphosphinic acid exhibits a notable dualistic interaction with the GABA receptor system, acting as a powerful activator of the metabotropic GABAB receptors while simultaneously blocking the ionotropic GABAC receptors. This differential activity highlights the structural and pharmacological nuances that distinguish these two receptor subtypes.

GABAB Receptor Agonism and Binding Affinity Profiling

The agonistic properties of this compound at the GABAB receptor are well-documented, positioning it as a potent tool for studying the physiological roles of this receptor.

This compound is characterized as a high-affinity agonist at GABAB receptors. The replacement of the carboxylic acid group of GABA with a methylphosphinic acid group is a key structural modification that results in potent agonistic activity. mdpi.com In competitive binding assays, this compound demonstrates a high potency in displacing radiolabeled ligands from the GABAB receptor binding site. Specifically, it exhibits an IC50 value of 6.6 nM, indicating a strong binding affinity for the receptor. This potency is significantly higher than that of GABA itself and comparable to other well-established GABAB agonists.

Table 1: Binding Affinity of this compound at GABAB Receptors

| Compound | Receptor | Assay Type | Affinity (IC50) |

|---|---|---|---|

| This compound | GABAB | Competitive Binding | 6.6 nM |

The structure-activity relationship (SAR) studies of phosphinic acid analogues of GABA reveal critical determinants for their agonist activity at GABAB receptors. The phosphinic acid moiety serves as a bioisosteric replacement for the carboxylic acid group of GABA, which is crucial for binding to the receptor.

A key finding in the SAR of these compounds is the profound influence of the substituent on the phosphorus atom. A rapid transition from agonist to antagonist activity is observed as the size of the P-alkyl group increases. nih.gov For instance, while the P-methyl derivative, this compound, is a potent agonist, the corresponding P-ethyl and P-butyl analogues act as GABAB receptor antagonists. nih.gov This suggests that the steric bulk around the phosphinic acid group is a critical factor in determining the functional outcome of receptor binding, with smaller substituents favoring an agonist response.

The binding of agonists like this compound to the GABAB receptor occurs within a specific pocket in the extracellular Venus flytrap domain of the GABAB1 subunit. X-ray crystallography and site-directed mutagenesis studies have identified several key amino acid residues that are crucial for this interaction.

The amino group of the ligand is thought to form hydrogen bonds with the side chains of Serine 130 and Glutamate 349 . The phosphinic acid group likely interacts with a positively charged residue, such as an arginine or lysine (B10760008), within the binding pocket, although the specific residue is not definitively identified in all studies. Furthermore, aromatic residues such as Tryptophan 65 , Histidine 170 , and Tyrosine 250 contribute to the binding affinity through hydrophobic and cation-π interactions with the ligand. The engagement of these residues is thought to stabilize the closed conformation of the Venus flytrap domain, which is a prerequisite for receptor activation.

GABAC (GABAA-ρ) Receptor Antagonism and Binding Affinity Profiling

In contrast to its agonistic effects at GABAB receptors, this compound acts as an antagonist at GABAC receptors, which are a subtype of the ionotropic GABAA receptor family composed of ρ subunits.

This compound is recognized as a potent and selective antagonist of GABAC receptors. researchgate.net While specific binding affinity values (KB or IC50) for this compound at GABAC receptors are not consistently reported in the primary literature, its antagonistic properties are well-established through functional assays. For context, the closely related compound, (3-aminopropyl)-n-butylphosphinic acid (also known as CGP36742), demonstrates an IC50 of 62 µM at GABAC receptors. nih.gov The methylphosphinic acid analogues are generally considered potent antagonists at this receptor subtype. researchgate.net This antagonistic activity is selective, with little to no effect on GABAA receptors.

Table 2: Antagonistic Activity of a Related Compound at GABAC Receptors

| Compound | Receptor | Assay Type | Affinity (IC50) |

|---|---|---|---|

| (3-aminopropyl)-n-butylphosphinic acid (CGP36742) | GABAC | Functional Antagonism | 62 µM |

The antagonism of GABAC receptors by this compound and its analogues has been instrumental in differentiating the physiological roles of GABAC receptors from those of GABAA and GABAB receptors, particularly in the retina where GABAC receptors are highly expressed. nih.gov

Structural Determinants for GABAC Receptor Antagonist Properties

The antagonist activity of this compound, also known as 3-aminopropyl(methyl)phosphinic acid, at the ρ1 GABAC receptor is governed by specific structural interactions within the receptor's binding site. Key residues that determine the sensitivity of the ρ1 GABAC receptor to this compound include Tyr102, Val140, Phe138, and the FYS motif (Phe240, Tyr241, Ser242). nih.gov These residues are crucial for the distinct antagonist properties of the GABAC receptor compared to GABAA receptors. nih.gov

The aminopropyl tail of phosphinic acid antagonists, such as in CGP36742, a related compound, is understood to form a salt bridge with E217 and engage in cation-π interactions with the aromatic cage on the principal subunit face of the ρ1 receptor. nih.gov The central methylphosphinic acid group wedges itself between loop C on the principal subunit, forming polar interactions with S264 and T265, and the R125 residue on the complementary subunit. nih.gov This precise positioning within the binding pocket is essential for its antagonist function.

Comparative Analysis with Other Phosphinic GABAC Receptor Antagonists (e.g., TPMPA)

(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) is a well-established selective and competitive GABAC receptor antagonist. nih.govtocris.com It exhibits minimal effects on GABAA and GABAB receptors. tocris.com Comparatively, novel antagonists like (+/-)-cis-3- and (+/-)-trans-3-(aminocyclopentyl)methylphosphinic acids ((+/-)-cis- and (+/-)-trans-3-ACPMPA) have been developed as conformationally restricted analogs of this compound. nih.gov

(+/-)-cis-3-ACPMPA demonstrates similar potency to TPMPA at human recombinant ρ1 and rat ρ3 receptors. nih.gov Notably, it is significantly more potent—by a factor of 15—than TPMPA at human recombinant ρ2 GABAC receptors. nih.gov This highlights how conformational restriction can enhance potency at specific receptor subtypes. Another potent and selective ρ1 antagonist, (S)-(4-aminocyclopenten-1-yl)-butylphosphinic acid ((S)−4-ACPBPA), shares the phosphinic acid and a butyl group with related compounds but features a conformationally restricted aminocyclopentenyl group instead of a flexible aminopropyl tail. nih.gov

Table 1: Comparative Potency of Phosphinic Acid Antagonists at GABAC Receptors

| Compound | Receptor Subtype | KB (μM) |

|---|---|---|

| TPMPA | human ρ1 | 2.1 tocris.com |

| human ρ2 | ~16.8 | |

| rat ρ3 | ~4.2 | |

| (+/-)-cis-3-ACPMPA | human ρ1 | 1.0 ± 0.2 nih.gov |

| human ρ2 | 1.0 ± 0.3 nih.gov | |

| rat ρ3 | 5.4 ± 0.8 nih.gov |

KB represents the equilibrium dissociation constant for an antagonist.

Enzyme Inhibition Studies by this compound Analogs

Analogs of this compound have been investigated as inhibitors of various enzymes, leveraging their structural similarities to transition states of enzymatic reactions.

Mechanisms of Enzyme Inhibition: Transition State Mimicry and Active Site Blocking

Phosphinic peptides, which are analogs of this compound, are effective enzyme inhibitors primarily because they act as transition-state analogs. nih.govnih.govresearchgate.net The phosphinic acid moiety mimics the tetrahedral geometry of the transient gem-diol species formed during peptide bond hydrolysis. nih.govresearchgate.net This structural similarity allows them to bind with high affinity to the active site of proteases. nih.gov

The inhibitory mechanism involves a combination of factors:

Transition State Mimicry : The tetrahedral phosphinic group closely resembles the transition state of the substrate, leading to tight binding. researchgate.net

Active Site Blocking : By occupying the active site, these inhibitors prevent the natural substrate from binding and being processed by the enzyme.

Electrostatic Interactions : The negatively charged phosphinic group interacts favorably with metal ions, such as the zinc cation in zinc proteases, within the enzyme's active site. nih.gov

This mechanism-based inhibition results in potent and often selective inhibitors. nih.gov

Inhibition of Specific Enzyme Classes

Urease Inhibition by Aminomethane-P-methylphosphinic Acids

N-substituted derivatives of aminomethane-P-methylphosphinic acids have been designed as inhibitors of urease, an enzyme that catalyzes the hydrolysis of urea (B33335). nih.govnih.gov These compounds were developed based on the structure of diamidophosphate (B1260613) to enhance hydrolytic stability. nih.gov

Inhibition studies on urease from Bacillus pasteurii and Canavalia ensiformis revealed that N,N-dimethyl derivatives of aminomethane-P-methylphosphinic acid were particularly effective, with dissociation constants in the low micromolar range. nih.govnih.gov Specifically, the N,N-dimethyl derivative of aminomethane-P-methylphosphinic acid exhibited a Ki value of 0.62 ± 0.09 μM against Canavalia ensiformis urease. nih.govresearchgate.net Whole-cell studies on the pathogenic bacterium Proteus mirabilis also demonstrated the high efficiency of N,N-dimethyl and N-methyl derivatives for urease inhibition. nih.gov

Table 2: Inhibition Constants (Ki) of Aminomethane-P-methylphosphinic Acid Derivatives Against Canavalia ensiformis Urease

| Compound | Ki (μM) |

|---|---|

| Aminomethane-P-methylphosphinic acid | 340 nih.gov |

| N-methyl aminomethane-P-methylphosphinic acid | Data not specified nih.gov |

| N,N-dimethyl aminomethane-P-methylphosphinic acid | 0.62 ± 0.09 nih.govresearchgate.net |

Phosphinic Peptides as Inhibitors of Proteases (e.g., Zinc and Aspartyl Proteases, Aminopeptidases)

Phosphinic peptides are a significant class of inhibitors for various proteases, particularly zinc metalloproteases and aspartyl proteases. nih.govnih.gov Their design as transition-state analogs allows for potent and selective inhibition. nih.gov

Zinc Proteases: Crystal structures of phosphinic peptides in complex with their zinc-protease targets show that they typically adopt an extended conformation within the active site, similar to a natural substrate. nih.govnih.gov The phosphinic acid group interacts directly with the catalytic zinc ion, often in a bidentate manner. nih.gov This interaction is a key determinant of their high binding affinity. nih.gov

Aspartyl Proteases: The first report of phosphinic peptide inhibitors dates back to 1984, with the description of a pseudodipeptide inhibitor for the aspartyl protease pepsin. nih.govacs.org

The remarkable metabolic stability of phosphinic peptides makes them valuable tools for probing the in vivo function of proteases and holds promise for their development from laboratory research to clinical applications. nih.gov

This compound, also known by designations such as CGP35024 and SKF97541, is a potent and selective agonist for the GABAB receptor. The GABAB receptor, a G-protein coupled receptor, plays a critical role in mediating slow and prolonged synaptic inhibition in the central nervous system. The binding of agonists like this compound to the GABAB receptor is a key area of research for understanding its pharmacological effects.

While a high-resolution crystal structure of this compound specifically bound to the GABAB receptor is not publicly available, significant insights can be drawn from structure-activity relationship (SAR) studies of a series of phosphinic acid analogues and the known structure of the GABAB receptor's orthosteric binding site. This binding site is located in the extracellular "Venus flytrap" domain of the GABAB1 subunit.

SAR studies have revealed that the replacement of the carboxylic acid group in GABA with a methylphosphinic acid group, as seen in this compound, results in a significant increase in potency. This suggests that the phosphinic acid moiety plays a crucial role in the interaction with the receptor. It is hypothesized that the phosphinate group forms strong ionic and hydrogen bond interactions with positively charged residues within the binding pocket, such as arginine or lysine, which are known to be important for recognizing the carboxylate group of the endogenous ligand, GABA.

The aminopropyl portion of the molecule is also essential for its activity, likely interacting with other key residues in the binding site to correctly orient the molecule for optimal binding. The potency of this compound is highlighted by its low nanomolar affinity for the GABAB receptor.

| Compound | Target Receptor | Binding Affinity (IC50, nM) |

|---|---|---|

| This compound (CGP 35024 / SKF 97541) | GABAB Receptor | 16 |

| (R)(-)-Baclofen | GABAB Receptor | 32 |

| GABA | GABAB Receptor | 17 |

| CGP 27492 | GABAB Receptor | 5 |

Other Enzyme Targets for Phosphinic Acid Derivatives

The phosphinic acid scaffold is a versatile pharmacophore that has been successfully employed in the design of inhibitors for a variety of enzymes, particularly those that process substrates containing carboxylic acids or tetrahedral transition states. The stability of the phosphinic acid group to hydrolysis makes it an excellent mimic of the transition state of peptide bond cleavage by proteases.

One major class of enzymes targeted by phosphinic acid derivatives is the metalloproteases . These enzymes utilize a metal ion, typically zinc, in their active site to catalyze the hydrolysis of peptide bonds. Phosphinic acid-based inhibitors can chelate the active site zinc ion through their phosphinyl group, leading to potent inhibition. Examples include inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are implicated in diseases like arthritis and cancer.

Another significant target for phosphinic acid inhibitors is HIV protease , an aspartyl protease that is essential for the life cycle of the human immunodeficiency virus. Phosphinate-containing compounds have been designed to mimic the tetrahedral transition state of peptide cleavage by this enzyme, leading to highly potent inhibitors.

Furthermore, phosphinic acid derivatives have shown inhibitory activity against enzymes such as tyrosinases , which are copper-containing enzymes involved in melanin (B1238610) biosynthesis.

| Phosphinic Acid Derivative Class | Enzyme Target | Inhibition Constant |

|---|---|---|

| Phosphinic Pseudopeptides | Matrix Metalloproteinase 12 (MMP-12) | Low nM (Ki) |

| C2-Symmetric Phosphinate | HIV-1 Protease | 2.8 nM (Ki) |

| [(benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acid | Mushroom Tyrosinase | IC50 = 0.3 mM, Ki = 0.076 mM |

| Phosphinic Tripeptide (DG013A) | ERAP1/ERAP2/IRAP | nM affinity |

General Principles of Protein-Ligand Interactions

The binding of a small molecule ligand, such as this compound, to its protein target is a highly specific process governed by a variety of non-covalent interactions. These interactions collectively contribute to the binding affinity and selectivity of the ligand. The primary forces at play include hydrogen bonding, electrostatic interactions, and hydrophobic interactions. More subtle but still significant contributions can arise from pi-stacking and aryl-heteroatom interactions, particularly for ligands containing aromatic moieties.

Contributions of Hydrogen Bonding, Electrostatic, and Hydrophobic Interactions

Hydrogen bonds are directional interactions between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). They are crucial for the specificity of protein-ligand binding, as the precise geometry of donor and acceptor groups is critical for a strong interaction. The strength of a hydrogen bond can vary depending on the nature of the donor and acceptor and the surrounding environment.

Electrostatic interactions occur between charged or polar groups. These can be attractive (between opposite charges) or repulsive (between like charges). The strength of these interactions is dependent on the distance between the charges and the dielectric constant of the surrounding medium. For a charged ligand like this compound at physiological pH, electrostatic interactions with charged amino acid residues in the receptor binding pocket are expected to be a major contributor to the binding energy.

Hydrophobic interactions are driven by the tendency of nonpolar groups to avoid contact with water. The binding of a nonpolar ligand to a hydrophobic pocket on a protein can release ordered water molecules from both surfaces, leading to a favorable increase in entropy.

| Interaction Type | Typical Energy (kcal/mol) | Typical Distance (Å) |

|---|---|---|

| Hydrogen Bond | 1-7 | 2.6 - 3.5 |

| Electrostatic (Salt Bridge) | 5-10 | ~2.8 |

| Hydrophobic (per CH2 group) | ~0.7 | N/A |

Role of Pi-Stacking and Aryl-Heteroatom Interactions in Binding

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions can be face-to-face, edge-to-face (T-shaped), or parallel-displaced. The energy of these interactions arises from a combination of electrostatic and van der Waals forces. While this compound itself lacks an aromatic ring, this type of interaction is crucial for many other ligands that bind to G-protein coupled receptors and other protein targets.

Aryl-heteroatom interactions , also known as cation-pi interactions when a cation is involved, are another important type of non-covalent bond. These occur between an electron-rich aromatic ring and a nearby cation or an electronegative heteroatom. The interaction is primarily electrostatic in nature. For instance, the interaction between the positively charged side chain of an arginine or lysine residue and the aromatic ring of a ligand can be a significant contributor to binding affinity.

| Interaction Type | Interacting Moieties | Typical Energy (kcal/mol) |

|---|---|---|

| Pi-Stacking (Benzene-Benzene) | Aromatic Rings | 1-3 |

| Cation-Pi (K+-Benzene) | Cation and Aromatic Ring | ~20 |

| Cation-Pi (Arg-Aromatic) | Cationic Amino Acid and Aromatic Ring | 5-10 |

Structure Activity Relationship Sar Studies of 1 Aminopropyl Methylphosphinic Acid Derivatives

Impact of Alkyl Chain Length and Branching on Biological Activity

The length and branching of the alkyl chain separating the amino and methylphosphinic acid moieties in (1-Aminopropyl)methylphosphinic acid derivatives are critical determinants of their biological activity. This is largely because the distance between the acidic phosphinic acid group and the basic amino group dictates how the molecule can interact with binding sites on its target receptors, such as the Gamma-aminobutyric acid (GABA) receptors.

Research on related ω-aminoalkylphosphinic acids has demonstrated that the optimal distance between the terminal amino and phosphinic acid groups is crucial for potent antagonist activity at certain GABA receptor subtypes. nih.gov Alterations in the length of the propyl chain in this compound can therefore be expected to significantly influence receptor affinity and efficacy.

Elongation of the alkyl chain beyond three carbons may lead to a decrease in activity, as the molecule may no longer fit optimally within the receptor's binding pocket.

Shortening the alkyl chain to an ethyl or methyl group would similarly alter the spatial arrangement of the key functional groups, likely resulting in diminished biological effect.

Introduction of branching on the propyl chain, for instance, by adding a methyl group, would create steric hindrance and could either enhance or reduce activity depending on the specific conformational requirements of the receptor.

These modifications directly impact the molecule's ability to adopt the necessary conformation for effective receptor binding.

| Modification | Predicted Effect on Biological Activity | Rationale |

|---|---|---|

| Shortening of the alkyl chain (e.g., ethyl) | Decreased activity | Suboptimal distance between amino and phosphinic acid groups for receptor binding. |

| Elongation of the alkyl chain (e.g., butyl) | Decreased activity | Exceeds the optimal distance for receptor interaction. |

| Introduction of branching on the alkyl chain | Variable (potential for increased selectivity or decreased activity) | Steric hindrance may favor binding to specific receptor subtypes or prevent binding altogether. |

Influence of Stereochemistry on Receptor Selectivity and Potency

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The stereochemistry at the carbon atom bearing the amino group has a profound influence on the molecule's interaction with its biological targets, which are themselves chiral. This can lead to significant differences in potency and receptor selectivity between the (R)- and (S)-enantiomers.

Studies on analogous aminophosphinic acids have consistently shown that the biological activity often resides primarily in one enantiomer. For instance, in a series of conformationally restricted aminophosphinic acid analogues, the stereochemistry was a key factor in determining their potency and selectivity for GABA receptor subtypes. drugbank.com It is therefore highly probable that one enantiomer of this compound will exhibit significantly higher affinity and/or efficacy at its target receptor compared to the other.

The differential activity of enantiomers arises from the three-dimensional arrangement of the functional groups, which must complement the specific architecture of the receptor's binding site. One enantiomer will be able to form more favorable interactions (e.g., hydrogen bonds, electrostatic interactions) with the amino acid residues in the binding pocket, leading to a more stable drug-receptor complex and a stronger biological response.

| Enantiomer | Receptor Selectivity | Potency | Rationale |

|---|---|---|---|

| (R)-(1-Aminopropyl)methylphosphinic acid | Potentially higher selectivity for a specific receptor subtype | Potentially higher | Optimal three-point interaction with the chiral receptor binding site. |

| (S)-(1-Aminopropyl)methylphosphinic acid | Potentially lower selectivity or selectivity for a different receptor subtype | Potentially lower | Suboptimal fit within the receptor binding site, leading to weaker interactions. |

Effects of Substituent Modifications at the Nitrogen Atom on Activity Profiles

Modification of the primary amino group in this compound can dramatically alter its pharmacological profile. The introduction of substituents at the nitrogen atom can affect the molecule's basicity, steric bulk, and hydrogen bonding capacity, all of which are critical for receptor interaction.

Research on related GABA receptor ligands has shown that N-substitution can lead to a range of effects, from a complete loss of activity to a change in the mode of action (e.g., from agonist to antagonist). For example, the substitution of an amino group with a guanidino group in a cyclic phosphinic acid analogue was well-tolerated at the GABAC receptor, indicating that modifications to the basic functionality can be made without losing affinity for certain receptors. nih.gov

N-alkylation: The addition of small alkyl groups (e.g., methyl, ethyl) to the nitrogen atom may be tolerated by the receptor, but larger alkyl groups are likely to cause steric clashes and reduce affinity.

N-acylation: The introduction of an acyl group would neutralize the positive charge of the amino group at physiological pH, which would likely abolish activity at receptors that rely on an electrostatic interaction with this group.

Introduction of other functional groups: Incorporating groups that can participate in additional hydrogen bonding or other interactions could potentially enhance affinity and selectivity.

| N-Substituent | Predicted Effect on Activity | Rationale |

|---|---|---|

| Methyl | May be tolerated, potential for altered selectivity | Minor increase in steric bulk. |

| tert-Butyl | Likely decrease in activity | Significant steric hindrance. |

| Acetyl | Likely loss of activity | Neutralization of the positive charge at the nitrogen. |

| Guanidino | Potential for retained or altered activity and selectivity | Maintains a positive charge but with different steric and electronic properties. nih.gov |

Correlation between Phosphinic Acid Acidity (pKa) and Biological Activity

The phosphinic acid moiety of this compound is a key functional group responsible for its acidic properties. The acidity, quantified by the pKa value, plays a crucial role in the molecule's interaction with its biological target. Phosphinic acids are generally more acidic than their corresponding carboxylic acid analogues. researchgate.netnih.gov This increased acidity means that at physiological pH, the phosphinic acid group will be predominantly in its deprotonated, negatively charged state.

This negative charge is often essential for forming an electrostatic interaction with a positively charged amino acid residue (e.g., arginine or lysine) within the receptor's binding site. The strength of this interaction is influenced by the pKa of the phosphinic acid.

Lower pKa (stronger acid): A lower pKa ensures that the phosphinic acid is fully ionized at physiological pH, maximizing the potential for a strong ionic bond with the receptor.

Higher pKa (weaker acid): A higher pKa would result in a smaller proportion of the molecules being in the ionized state, potentially leading to a weaker interaction and reduced biological activity.

The pKa values for phosphonic acids, which are structurally related to phosphinic acids, typically have a first pKa in the range of 1.1 to 2.3. researchgate.net This is significantly lower than the pKa of a typical carboxylic acid (around 4-5), highlighting the difference in acidity. It is this distinct electronic character that often makes phosphinic acids effective bioisosteres of carboxylic acids in drug design.

| Acid Group | Typical pKa Range | Ionization State at Physiological pH (~7.4) | Predicted Strength of Interaction with Positively Charged Residue |

|---|---|---|---|

| Phosphinic Acid | ~1-2 | Fully deprotonated (anionic) | Strong |

| Carboxylic Acid | ~4-5 | Mostly deprotonated (anionic) | Moderate to Strong |

Mechanisms of Action in in Vitro Biological Systems

Modulation of Neuronal Excitability in GABAA-ρ1 Receptors by (1-Aminopropyl)methylphosphinic Acid Analogs

The GABAA-ρ (formerly GABA-C) receptors, which are predominantly composed of ρ subunits, are ligand-gated ion channels that play a significant role in inhibitory neurotransmission, particularly in the retina. Due to a limited number of specific ligands, understanding their precise physiological function has been challenging. Analogs of this compound have emerged as important pharmacological tools for studying these receptors.

Research utilizing human recombinant ρ1, ρ2, and rat ρ3 GABA-C receptors expressed in Xenopus oocytes has demonstrated the activity of several phosphinic acid analogs. For instance, (+/-)-cis-3-(aminocyclopentyl)methylphosphinic acid ((+/-)-cis-3-ACPMPA) has been identified as a novel and potent GABA-C receptor antagonist. oup.com It shows little activity at GABAA or GABAB receptors, highlighting its selectivity. oup.com The potency of these analogs is often compared to (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA), a well-established GABA-C antagonist.

Studies have shown that (+/-)-cis-3-ACPMPA exhibits similar potency to TPMPA at human recombinant ρ1 receptors, with a K(B) value of 1.0 ± 0.2 μM. oup.com However, it is significantly more potent—by a factor of 15—at human recombinant ρ2 receptors. oup.com Another compound, (3-aminopropyl)methylphosphinic acid (3-APMPA), also demonstrates activity at GABA-C receptors, although it is generally less potent than other antagonists like TPMPA. These compounds act as competitive antagonists, binding to the receptor and blocking the inhibitory action of GABA, thereby modulating neuronal excitability. The orientation and distance between the amino and the acid groups, along with the phosphinic acid moiety acting as a bioisostere of a carboxylic acid, are crucial for selective antagonist activity at GABA-C receptors. tandfonline.com

| Compound | Receptor Subtype | Activity Metric | Value (μM) | Reference |

|---|---|---|---|---|

| (+/-)-cis-3-ACPMPA | Human ρ1 | K(B) | 1.0 ± 0.2 | oup.com |

| (+/-)-cis-3-ACPMPA | Human ρ2 | K(B) | 1.0 ± 0.3 | oup.com |

| (+/-)-cis-3-ACPMPA | Rat ρ3 | K(B) | 5.4 ± 0.8 | oup.com |

| TPMPA | Human ρ1 | K(B) | ~1.0 | oup.com |

| TPMPA | Human ρ2 | K(B) | ~15.0 | oup.com |

| 3-APMPA | ρ1 | IC50 | 62.5 | researchgate.net |

Effects on Neurotransmitter Release and Signaling Pathways Mediated by GABA Receptors

GABAergic signaling pathways are fundamental to regulating neuronal excitation and inhibition in the central nervous system. tandfonline.com These pathways involve GABA receptors, the synthesizing enzyme glutamic acid decarboxylase (GAD), and GABA transporters (GATs). medchemexpress.com this compound and its analogs can influence these pathways by directly interacting with GABA receptors.

Specifically, 3-aminopropyl(methyl)phosphinic acid has been identified as a potent and selective GABAB receptor agonist in some studies. nih.gov GABAB receptors are metabotropic receptors that, when activated, typically lead to the inhibition of neurotransmitter release from presynaptic terminals. This occurs through the modulation of ion channels, leading to a decrease in calcium influx or an increase in potassium efflux. Therefore, as a GABAB agonist, 3-aminopropyl(methyl)phosphinic acid would be expected to suppress the release of various neurotransmitters by activating these presynaptic autoreceptors.

Conversely, other research has characterized 3-APMPA as a GABAB receptor antagonist, with an IC50 value of 38 μM. researchgate.net In this role, it would block the effects of endogenous GABA at GABAB receptors. If these receptors are acting as inhibitory autoreceptors on presynaptic terminals, an antagonist would prevent this feedback inhibition, potentially leading to an increase in neurotransmitter release. The precise effect on neurotransmitter release and signaling is therefore dependent on its functional role as either an agonist or antagonist in a specific biological context. In vitro studies using brain slices have shown that modulation of presynaptic GABA receptors can significantly alter the stimulated release of GABA, providing a model for how compounds like 3-APMPA might function. tandfonline.com

Disruption of Metabolic Pathways through Enzyme Inhibition

Aminophosphonic and aminophosphinic acids are structural analogs of natural amino acids, where a phosphonic or phosphinic acid group replaces the carboxylic acid moiety. hawaii.edu This structural mimicry is the basis for their ability to disrupt metabolic pathways by inhibiting enzymes. hawaii.edu The bioactivity of these compounds often stems from their ability to act as potent competitive inhibitors of enzymes that process amino acids or phosphate (B84403) esters. hawaii.edu

The mechanism of inhibition is frequently based on the concept of transition-state analogy. oup.comtandfonline.com Many enzymatic reactions, particularly those involving peptide bond hydrolysis or formation, proceed through a high-energy tetrahedral intermediate. oup.com The tetrahedral geometry of the phosphinic acid group closely resembles this transition state. oup.com By binding tightly to the enzyme's active site, the aminophosphinic acid analog effectively blocks the natural substrate from binding, thereby halting the metabolic pathway. hawaii.edu

This mode of action makes aminophosphinic acids effective inhibitors for a broad spectrum of enzymes, including proteases and peptide ligases. oup.com For example, phosphinothricin (B1261767), a phosphinic acid analog of glutamic acid, is a powerful inhibitor of glutamine synthetase. hawaii.edu While specific in vitro studies detailing the inhibition of metabolic enzymes by this compound are not extensively documented in the reviewed literature, the well-established principle for this class of compounds suggests a high potential for such activity. Their ability to act as antagonists of their carboxylic counterparts allows them to compete for the active sites of various enzymes involved in amino acid metabolism, leading to a disruption of cellular physiological activity. hawaii.edu

Advanced Research Methodologies for 1 Aminopropyl Methylphosphinic Acid Studies

In Vitro Electrophysiological Techniques

In vitro electrophysiology is a cornerstone for characterizing the functional effects of (1-Aminopropyl)methylphosphinic acid on ion channels and receptors. These methods allow for precise measurements of ion flow across cell membranes, offering a direct assessment of how the compound modulates the activity of its target proteins.

Whole-Cell Patch-Clamp Recordings for Receptor Functionality Assessment

The whole-cell patch-clamp technique is a high-resolution method used to record the electrical activity of an entire cell. elsevierpure.commdpi.comnih.govresearchgate.net This approach provides detailed information about how this compound can alter the function of ligand-gated ion channels, such as the GABA-A receptor. nih.gov By applying the compound to cells expressing these receptors, researchers can observe changes in ionic currents and thereby determine the compound's efficacy and mechanism of action. nih.gov This technique is instrumental in characterizing whether the compound acts as an agonist, antagonist, or modulator of receptor activity.

Two-Electrode Voltage Clamp on Recombinant Receptors in Xenopus laevis Oocytes

The two-electrode voltage clamp (TEVC) technique, particularly when applied to Xenopus laevis oocytes, is a robust method for studying the pharmacology of ion channels and receptors. nih.govresearchgate.netresearchgate.netnih.gov This system allows for the expression of specific receptor subtypes in the oocyte membrane, providing a controlled environment to test the effects of compounds like this compound. nih.govresearchgate.net Studies on related phosphinic acid derivatives, such as CGP36742, have utilized this method to characterize their interactions with ρ1 GABA-A receptors. nih.govebi.ac.uk These experiments are crucial for determining the potency and selectivity of the compound for different receptor subtypes.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental tool for quantifying the affinity of a compound for its receptor. umich.edugiffordbioscience.com In these assays, a radioactively labeled ligand is used to measure the extent to which an unlabeled compound, such as this compound, can displace it from the receptor. This allows for the determination of key binding parameters like the inhibition constant (Ki) and the dissociation constant (Kd), which are critical measures of a compound's binding potency. giffordbioscience.comnih.govnih.gov

| Parameter | Description |

| Ki (Inhibition Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. |

| Kd (Dissociation Constant) | The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. |

| IC50 | The concentration of an inhibitor required to reduce a given biological activity by 50%. |

| Bmax | The maximum number of binding sites. |

Molecular Modeling and Computational Chemistry Approaches

Computational methods provide invaluable insights into the molecular interactions between this compound and its biological targets. These techniques complement experimental data by offering a detailed view of the binding process at the atomic level.

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. ijpmbs.comnih.govnih.gov This method is used to estimate the binding affinity and to identify the key amino acid residues involved in the interaction. nih.govjapsonline.com For phosphinic acid derivatives, docking simulations have been employed to understand their binding to GABA-A receptors. nih.gov These simulations can reveal the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex, providing a rational basis for the compound's activity. nih.govnih.gov

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.netbiotech-asia.org These simulations provide a dynamic picture of the ligand-receptor complex, allowing researchers to assess its stability and to observe any conformational changes that may occur upon binding. nih.gov For compounds like this compound, MD simulations can elucidate how the molecule adapts its conformation within the binding pocket and how the receptor, in turn, responds to the ligand. nih.govresearchgate.net This information is crucial for understanding the mechanism of action and for the rational design of new, more potent derivatives.

Quantum Chemical Calculations (e.g., DFT, Semiempirical Methods) for Electronic Properties

Quantum chemical calculations are indispensable computational tools for elucidating the electronic properties of molecules like this compound, offering insights into its reactivity, stability, and interaction with biological targets. These methods model the electronic structure of a molecule to predict its characteristics from first principles or with empirically derived parameters.

Density Functional Theory (DFT): DFT is a high-level quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com It provides a favorable balance between accuracy and computational cost, making it suitable for a detailed analysis of molecular properties. researchgate.net For this compound, DFT calculations, often using basis sets like B3LYP/6-311G, can determine its optimized three-dimensional geometry, vibrational frequencies, and key electronic descriptors. mdpi.com

Key electronic properties derived from DFT include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.gov For this compound, the ESP map would visualize the negative potential around the phosphinic acid and carboxyl groups and the positive potential near the aminopropyl group, which is critical for its interaction with receptor binding sites.

Mulliken Population Analysis: This analysis assigns partial charges to each atom in the molecule, quantifying the charge distribution and providing insight into intramolecular charge transfer. mdpi.comnih.gov

Semiempirical Methods: Semiempirical quantum methods, such as AM1, PM3, and RM1, are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. nih.govnih.gov This approach makes them significantly faster than DFT, allowing for the study of larger molecular systems or dynamic processes. nih.gov While less accurate in absolute terms, they are valuable for calculating properties like enthalpies of formation, dipole moments, and ionization potentials, and for performing initial conformational analyses before applying more rigorous methods like DFT. mdpi.com The choice between DFT and semiempirical methods depends on the desired balance between computational expense and the required accuracy for the specific research question. acs.org

| Calculated Property | Description | Typical Value/Observation for Aminophosphinic Acids |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the phosphinic acid and amino groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distributed across the molecular backbone. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A larger gap suggests higher stability. |

| Dipole Moment | Measure of the net molecular polarity. | Significant due to the presence of polar N-H and P-O bonds. |

| Mulliken Charge on N atom | Calculated partial charge on the nitrogen atom. | Highly negative, indicating a nucleophilic center. |

| Mulliken Charge on P atom | Calculated partial charge on the phosphorus atom. | Positive, indicating an electrophilic center. |

Homology Modeling in Receptor-Ligand Interaction Studies

When an experimental structure of a target protein, such as the GABAB receptor, is unavailable, homology modeling provides a powerful technique to construct a three-dimensional model. nih.gov This computational method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process is crucial for structure-based drug design, enabling the study of interactions between a ligand, like this compound, and its receptor. nih.govresearchgate.net

The workflow for homology modeling of the GABAB receptor and its interaction with this compound involves several key steps:

Template Identification: The first step is to search protein databases (e.g., Protein Data Bank, PDB) for experimentally determined structures (templates) that have a high degree of sequence similarity to the target protein's sequence (in this case, the GABAB receptor). For the extracellular "Venus flytrap" (VFT) domain of the GABAB1 subunit, bacterial periplasmic amino acid-binding proteins, such as the leucine/isoleucine/valine-binding protein (LIVBP), have been successfully used as templates due to significant sequence homology. researchgate.netnih.gov

Sequence Alignment: The amino acid sequence of the GABAB receptor is aligned with the sequence of the selected template. This alignment is critical as it maps the residues of the target onto the known structure of the template.

Model Building and Refinement: Using the alignment as a guide, a 3D model of the GABAB receptor is generated. Software programs construct the backbone and side chains of the target protein based on the template's coordinates. The model then undergoes energy minimization and refinement to resolve any steric clashes or unfavorable geometries.

Model Validation: The quality of the generated model is rigorously assessed using various computational tools that check its stereochemical properties, bond lengths, and angles. This ensures the model is chemically and structurally plausible before it is used for further studies.

Once a validated homology model of the GABAB receptor is obtained, molecular docking can be performed. In this step, this compound is computationally placed into the predicted binding site of the receptor model. Docking algorithms explore various possible conformations and orientations of the ligand within the binding pocket, calculating a binding score to estimate the affinity. This simulation predicts the specific molecular interactions, such as hydrogen bonds and ionic interactions, between the ligand and key amino acid residues in the receptor's binding site. researchgate.net These predicted interactions provide valuable hypotheses about the mechanism of ligand binding and receptor activation, which can guide further experimental studies like site-directed mutagenesis. researchgate.net

| Interacting Residue in GABAB Model | Predicted Interaction Type | Functional Group on this compound |

|---|---|---|

| Serine (e.g., S130) | Hydrogen Bond | Phosphinic Acid Oxygen |

| Glutamate (e.g., E349) | Ionic Interaction / Salt Bridge | Positively Charged Amino Group (-NH3+) |

| Histidine (e.g., H170) | Hydrogen Bond | Positively Charged Amino Group (-NH3+) |

| Tyrosine | π-Cation Interaction | Positively Charged Amino Group (-NH3+) |

| Tryptophan | Hydrophobic Interaction | Propyl Chain |

Structural Biology Techniques for Ligand-Protein Complex Characterization (e.g., X-ray Crystallography of GABAB Receptor with this compound)

Structural biology techniques provide atomic-level resolution of ligand-protein complexes, offering definitive insights into the molecular basis of recognition and activation. X-ray crystallography is a primary method used to determine the precise three-dimensional structure of a protein in complex with its ligand.

For the GABAB receptor, X-ray crystallography has been successfully used to solve the structure of its extracellular Venus flytrap (VFT) domains. The GABAB receptor is a heterodimer, composed of GABAB1 and GABAB2 subunits, where the agonist binding site is located in the VFT domain of the GABAB1 subunit.

The process of characterizing the complex of the GABAB receptor with an agonist like this compound (also known as 3-aminopropyl(methyl)phosphinic acid or SKF97541) involves co-crystallizing the purified VFT heterodimer with the ligand. The resulting crystals are then exposed to a focused X-ray beam. The diffraction pattern produced by the crystal is recorded and analyzed to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined.

Crystallographic studies of the GABAB VFT domain in complex with various agonists have revealed critical structural information:

Conformational Change: Agonist binding induces a significant conformational change in the VFT domain of the GABAB1 subunit. The two lobes (LB1 and LB2) of the VFT domain close around the ligand, adopting a "closed" conformation, which is considered the active state. This is in contrast to the "open" conformation observed when an antagonist is bound or in the absence of a ligand (apo state).

Binding Site Interactions: The crystal structure precisely maps the network of interactions between this compound and the amino acid residues of the binding pocket. It confirms that the positively charged amino group of the ligand forms key ionic and hydrogen bonds with acidic residues like Glutamate and other residues such as Serine and Histidine. The phosphinic acid moiety also forms critical hydrogen bonds that stabilize the complex.

Allosteric Mechanism: The agonist-induced closure of the GABAB1 VFT is the initial step in the receptor's activation. This movement is transmitted through the receptor structure to the transmembrane domains, ultimately leading to the activation of G-proteins inside the cell. The crystal structures provide a static snapshot of this initial, crucial event.

| Crystallographic Parameter | Description | Example Data for a GABAB-Agonist Complex |

|---|---|---|

| PDB ID | Unique identifier in the Protein Data Bank. | e.g., 4MS3 |

| Resolution (Å) | A measure of the level of detail in the crystal structure. Lower numbers are better. | ~2.0 - 2.5 Å |

| Space Group | Describes the symmetry of the crystal lattice. | e.g., P212121 |

| Unit Cell Dimensions (Å) | The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | a, b, c values vary per complex |

| R-work / R-free | Statistical measures of the agreement between the crystallographic model and the experimental diffraction data. | ~0.20 / ~0.24 |

Cell-Based Assays for Functional Activity (e.g., Whole-Cell Studies on Ureolytic Bacteria)

While this compound is primarily characterized as a GABAB receptor agonist, its structural class—aminophosphinic and aminophosphonic acids—has also been investigated for other biological activities, including the inhibition of bacterial enzymes. nih.gov Urease, an enzyme produced by ureolytic bacteria (e.g., Proteus mirabilis, Sporosarcina pasteurii), catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, leading to a significant increase in local pH. researchgate.net This activity is a key virulence factor in urinary tract infections and gastric ulcers. Consequently, inhibitors of urease are of significant therapeutic interest.

A whole-cell assay is a robust method to determine the functional activity of a compound on ureolytic bacteria, as it assesses the compound's ability to inhibit urease in a physiologically relevant environment, accounting for factors like cell wall permeability. nih.gov

Methodology for a Whole-Cell Ureolysis Inhibition Assay: A typical assay involves incubating a suspension of live ureolytic bacterial cells with a defined concentration of urea. The rate of urea hydrolysis (ureolysis) is monitored by measuring the rate of ammonia production.

Bacterial Culture: A ureolytic bacterial strain, such as Proteus mirabilis, is grown in a suitable liquid medium until it reaches a specific cell density. nih.gov

Assay Preparation: The bacterial cells are harvested, washed, and resuspended in a buffer solution.

Inhibition Study: The cell suspension is divided into groups: a control group (cells + urea), a positive control group (cells + urea + a known urease inhibitor, like acetohydroxamic acid), and test groups (cells + urea + varying concentrations of this compound).

Measurement of Urease Activity: The reaction is initiated by the addition of urea. The rate of ammonia production is quantified over time. A common method is the indophenol (B113434) (Berthelot) reaction, where ammonia reacts with phenol (B47542) and hypochlorite (B82951) to produce a blue-colored indophenol, which can be measured spectrophotometrically at ~630 nm.

Data Analysis: The rate of ammonia production in the presence of the test compound is compared to the control rate. The concentration of the compound that causes 50% inhibition of urease activity (IC50) is calculated to quantify its potency.

Although direct studies on this compound are not prominent in this specific context, related aminomethane-P-methylphosphinic acids have demonstrated potent, competitive inhibition of bacterial urease in whole-cell assays, suggesting that the aminophosphinic acid scaffold is a viable pharmacophore for urease inhibition. nih.gov

| Compound | Concentration (µM) | Urease Activity (% of Control) | Inhibition (%) |

|---|---|---|---|

| Control (No Inhibitor) | - | 100% | 0% |

| This compound | 10 | 85% | 15% |

| 50 | 52% | 48% | |

| 100 | 28% | 72% | |

| Acetohydroxamic Acid (Positive Control) | 50 | 45% | 55% |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.